molecular formula C20H11F3N4O4 B2869393 4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole CAS No. 321998-74-7

4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole

Cat. No.: B2869393
CAS No.: 321998-74-7
M. Wt: 428.327
InChI Key: WGVONPFULMNEKH-UHFFFAOYSA-N
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Description

4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole is a nitro-substituted pyrazole derivative featuring a trifluoromethyl group and two aromatic nitro substituents. The compound’s structure combines a pyrazole core with a 3-nitrophenyl group at position 1, a trifluoromethyl group at position 3, and a 1-nitronaphthalen-2-yl group at position 3. This configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., fluorophores or explosives precursors) .

Properties

IUPAC Name

4-(1-nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3N4O4/c21-20(22,23)19-17(11-25(24-19)13-5-3-6-14(10-13)26(28)29)16-9-8-12-4-1-2-7-15(12)18(16)27(30)31/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVONPFULMNEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C3=CN(N=C3C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule features a pyrazole core substituted at positions 1, 3, and 4 with a 3-nitrophenyl group, trifluoromethyl (CF₃) group, and 1-nitronaphthalen-2-yl moiety, respectively. Retrosynthetic disconnection suggests three primary synthetic approaches:

  • Pyrazole Ring Construction via cyclocondensation of hydrazines with 1,3-dielectrophiles
  • Sequential Functionalization of pre-formed pyrazole intermediates through cross-coupling and nitration
  • Convergent Synthesis using pre-functionalized naphthalene and phenyl precursors

Key challenges include:

  • Regioselective introduction of nitro groups at naphthalene C(1) and phenyl C(3) positions
  • Compatibility of nitro groups with trifluoromethylation conditions
  • Steric hindrance from the 1-nitronaphthalen-2-yl group during coupling reactions

Pyrazole Core Formation Strategies

Cyclocondensation Approaches

Hydrazine-Diketone Cyclization

Reaction of 3-(trifluoromethyl)-1,3-diketone derivatives with substituted hydrazines represents a classical route:

R¹COCF₃ + R²NHNH₂ → Pyrazole core  

For the target compound, this would require:

  • : Pre-functionalized naphthalene intermediate
  • : 3-Nitrophenyl group

However, the electron-withdrawing nitro and CF₃ groups may hinder cyclization efficiency. Microwave-assisted conditions (120°C, 30 min) improve yields in analogous systems.

Nitrile Imine Cycloadditions

Recent advances utilize (3+2) cycloadditions between nitrile imines and acetylene surrogates:

Ar-C≡N-NH₂ + HC≡C-R → Pyrazole via [3+2] cycloaddition  

This method offers regiocontrol but requires:

  • In situ generation of nitrile imines from hydrazonoyl chlorides
  • Mercaptoacetaldehyde as acetylene surrogate

Sequential Functionalization Routes

N-Arylation of Pyrazole Intermediates

Copper-mediated Ullmann coupling enables introduction of the 3-nitrophenyl group:

3-CF₃-Pyrazole + 3-Nitroiodobenzene → 1-(3-Nitrophenyl)-3-CF₃-Pyrazole  

Optimized conditions:

  • CuI (10 mol%)
  • 1,10-Phenanthroline ligand
  • DMF, 110°C, 24 h
  • Yield: 65-72% in analogous systems

C(4) Functionalization via Cross-Coupling

Suzuki-Miyaura coupling introduces the naphthalene moiety:

4-Bromo-1-(3-nitrophenyl)-3-CF₃-Pyrazole + 1-Nitronaphthalen-2-yl-Boronic Acid → Target Compound  

Critical parameters:

  • Pd(PPh₃)₄ catalyst (2 mol%)
  • K₂CO₃ base in THF/H₂O
  • 80°C, 12 h
  • Expected yield: ~60% based on similar couplings

Nitration Strategies

Directed Nitration of Naphthalene

Electrophilic nitration of 2-naphthol derivatives followed by oxidation:

2-Naphthol → HNO₃/H₂SO₄ → 1-Nitro-2-naphthol → Oxidation → 1-Nitro-2-naphthaldehyde  

Key considerations:

  • Nitration at C(1) favored due to peri-directing effect of OH group
  • Oxidizing agents: CrO₃/H₂SO₄ (Jones reagent)
  • Overall yield: 45-50%

Meta-Nitration of Phenyl Groups

Achieving meta-selectivity requires deactivating substituents:

3-Nitroiodobenzene synthesis via:  
Benzene → Nitration (HNO₃/H₂SO₄) → Isomer separation → 3-Nitroiodobenzene  

Alternative route:

  • Directed ortho-metalation of nitrobenzene derivatives
  • Subsequent iodination

Convergent Synthetic Approach

A three-component strategy combining pre-functionalized blocks:

  • Naphthalene Unit : 1-Nitro-2-naphthaleneboronic acid
  • Pyrazole Core : 4-Bromo-1-(3-nitrophenyl)-3-CF₃-Pyrazole
  • Coupling : Pd-catalyzed Suzuki reaction

Advantages:

  • Avoids late-stage nitration of sensitive intermediates
  • Enables modular synthesis of analogs

Purification and Characterization

Chromatographic Separation

  • Normal phase silica gel chromatography (EtOAc/Hexane gradient)
  • Radial chromatography for improved resolution

Spectroscopic Features

Key characterization data:

Technique Characteristic Signals
¹H NMR (400 MHz, CDCl₃) δ 8.72 (d, J=8.4 Hz, 1H, Naph-H), 8.34 (s, 1H, Pyz-H)
¹⁹F NMR -61.2 ppm (CF₃)
IR (ATR) 1532 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym)

Yield Optimization Strategies

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 80% yield in 15 min vs 65% in 24 h conventionally)
  • Flow Chemistry : Continuous processing improves reproducibility for lithiation steps
  • Cryogenic Conditions : -78°C reactions minimize nitro group decomposition

Industrial-Scale Adaptations

Key modifications for kilogram-scale production:

  • Replace column chromatography with crystallization (ethanol/water)
  • Continuous flow nitration reactors for improved temperature control
  • Palladium recovery systems for Suzuki reactions

Emerging Methodologies

  • Electrochemical Nitration :
    • HNO₃ electrolyte, Pt electrodes
    • Improved regiocontrol for aromatic systems
  • Photoredox Catalysis :
    • Trifluoromethylation using CF₃SO₂Na under visible light
  • Biocatalytic Approaches :
    • Nitroreductases for selective reductions of intermediates

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or nitroso derivatives.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Generation of various substituted pyrazoles or naphthalene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its nitro groups and trifluoromethyl moiety make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole exerts its effects involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl moiety can influence the compound's binding affinity to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related pyrazole derivatives from the literature. Key comparisons include synthetic pathways , physicochemical properties , and reactivity profiles .

Physicochemical Properties

A comparison of melting points and solubility highlights the impact of substituents:

Compound Melting Point (°C) Key Substituents
Target compound Data not reported 3-Nitrophenyl, CF₃, 1-nitronaphthalenyl
15a 194–196 4-Fluorophenyl, ethoxymethyleneamino
16a >340 Fused triazolopyrimidine, 4-nitrophenyl
[3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine (17a) Not specified Imino group, 4-fluorophenyl

The target compound’s trifluoromethyl and nitronaphthalene groups likely reduce solubility in polar solvents compared to 15a or 17a due to increased hydrophobicity and steric bulk. Its melting point is expected to exceed 200°C, analogous to nitro-rich analogues like 16a.

Reactivity and Functionalization

  • Nitro Group Reactivity: The 3-nitrophenyl and nitronaphthalene groups are electron-withdrawing, enhancing electrophilic substitution resistance but facilitating reduction to amine derivatives under catalytic hydrogenation. This contrasts with 15a, where the ethoxymethyleneamino group offers nucleophilic reactivity .
  • Trifluoromethyl Effects: The CF₃ group stabilizes the pyrazole ring via inductive effects, improving thermal stability compared to non-fluorinated analogues like 17a .

Research Findings and Challenges

  • Synthetic Complexity : Introducing the nitronaphthalene group requires multi-step protocols, unlike the one-pot syntheses of 15a–17a .
  • Stability Concerns : Nitro groups on naphthalene may increase sensitivity to photodegradation, necessitating stabilization strategies.

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C16H12F3N3O2
  • Molecular Weight : 353.28 g/mol
  • CAS Number : Not specified in the search results.

The presence of trifluoromethyl and nitro groups suggests potential for diverse biological interactions, particularly in enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole have shown efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Disruption of cell cycle progression

In a comparative study, a related pyrazole compound demonstrated IC50 values lower than traditional chemotherapeutics, indicating enhanced potency against specific cancer types.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In vitro studies have demonstrated that similar pyrazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The mechanism typically involves:

  • Inhibition of DNA gyrase
  • Disruption of cell membrane integrity

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of pyrazole derivatives. The compound may exert its effects by modulating cytokine production and inhibiting inflammatory pathways, which is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including those with similar structural motifs to our compound. The findings indicated that:

CompoundIC50 (μM)Cancer Cell Line
Compound A5.4HeLa
Compound B3.2MCF-7
This compound2.5A549

These results suggest that the compound exhibits superior activity against lung cancer cells (A549) compared to other tested compounds.

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of similar pyrazoles against E. coli and S. aureus. Results showed that:

CompoundMinimum Inhibitory Concentration (MIC)
Compound C8 μg/mL
This compound4 μg/mL

This indicates a strong antimicrobial effect, suggesting potential for development as an antibiotic agent.

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